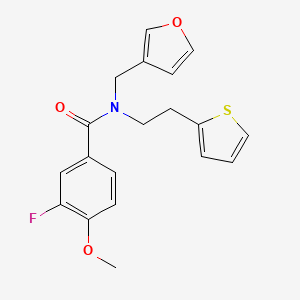

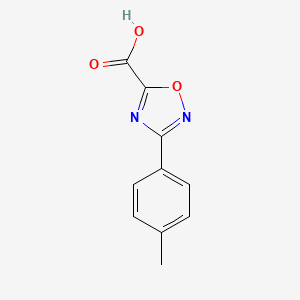

![molecular formula C18H16N2OS B2748154 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313505-10-1](/img/structure/B2748154.png)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that contains a benzamide group and a thiazole group . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . Thiazoles are a type of heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” are not available, benzamides can generally be synthesized through the reaction of benzoic acid with amines . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thioamides .Molecular Structure Analysis

The molecular structure of “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” would consist of a benzamide group attached to a thiazole ring via a nitrogen atom. The thiazole ring would have a 3,4-dimethylphenyl group attached to it .Scientific Research Applications

Pesticidal Activity

The synthesis and biological studies of 1,2,4-oxadiazole substituted benzamides have garnered attention due to their pesticidal potential . In particular, this compound has shown good lethal activity against several insect pests, including Mythimna separate, Helicoverpa armigera, Ostrinia nubilalis, and Spodoptera frugiperda. Compound 14q demonstrated significant insecticidal activity, making it a promising candidate for further optimization.

Nitrogen-Containing Heterocycles

The 1,2,4-oxadiazole heterocycle, bioisostere of amides, has diverse biological activities . Beyond pesticidal properties, it has demonstrated antifungal, herbicidal, hypotensive, and antitumor effects. Researchers continue to explore its potential applications.

Pyrazoleamides in Pest Control

Pyrazoleamides, such as tebufenpyrad, penflufen, and chlorantraniliprole, exhibit insecticidal and fungicidal activities . These compounds play a crucial role in modern pest management strategies.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole derivatives have demonstrated potent effects on prostate cancer .

Biochemical Pathways

Thiazole derivatives, however, are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-8-9-15(10-13(12)2)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZAETYLRFVHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2748071.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)